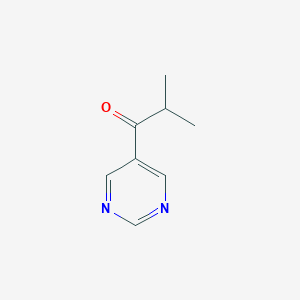

2-Methyl-1-pyrimidin-5-ylpropan-1-one

Overview

Description

2-Methyl-1-pyrimidin-5-ylpropan-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

2-Methyl-1-pyrimidin-5-ylpropan-1-one has been used in various scientific research applications, including the study of the central nervous system. 2-Methyl-1-pyrimidin-5-ylpropan-1-one has been shown to inhibit the uptake of dopamine and norepinephrine, which makes it a potential candidate for the treatment of Parkinson's disease. 2-Methyl-1-pyrimidin-5-ylpropan-1-one has also been used as a fluorescent probe for the detection of nucleic acids and proteins. In addition, 2-Methyl-1-pyrimidin-5-ylpropan-1-one has been used as a precursor for the synthesis of other pyrimidine derivatives.

Mechanism Of Action

2-Methyl-1-pyrimidin-5-ylpropan-1-one inhibits the uptake of dopamine and norepinephrine by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic receptors. 2-Methyl-1-pyrimidin-5-ylpropan-1-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of dopamine and norepinephrine.

Biochemical And Physiological Effects

2-Methyl-1-pyrimidin-5-ylpropan-1-one has been shown to have both biochemical and physiological effects. Biochemically, 2-Methyl-1-pyrimidin-5-ylpropan-1-one inhibits the uptake of dopamine and norepinephrine, leading to an increase in their concentration in the synaptic cleft. Physiologically, 2-Methyl-1-pyrimidin-5-ylpropan-1-one has been shown to cause neurotoxicity in dopaminergic neurons, leading to the degeneration of these neurons. This has been observed in animal studies, where the administration of 2-Methyl-1-pyrimidin-5-ylpropan-1-one has resulted in Parkinson's disease-like symptoms.

Advantages And Limitations For Lab Experiments

2-Methyl-1-pyrimidin-5-ylpropan-1-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a high purity yield. 2-Methyl-1-pyrimidin-5-ylpropan-1-one is also a potent inhibitor of dopamine and norepinephrine uptake, making it a useful tool for the study of the central nervous system. However, 2-Methyl-1-pyrimidin-5-ylpropan-1-one has several limitations. It is highly toxic and can cause neurotoxicity in dopaminergic neurons, making it unsuitable for use in in vivo studies. 2-Methyl-1-pyrimidin-5-ylpropan-1-one is also highly reactive and can undergo oxidation, which can lead to the formation of reactive oxygen species.

Future Directions

There are several future directions for the study of 2-Methyl-1-pyrimidin-5-ylpropan-1-one. One direction is the development of 2-Methyl-1-pyrimidin-5-ylpropan-1-one analogs that have less toxicity and greater selectivity for dopamine and norepinephrine transporters. Another direction is the use of 2-Methyl-1-pyrimidin-5-ylpropan-1-one as a fluorescent probe for the detection of nucleic acids and proteins. Finally, the study of the biochemical and physiological effects of 2-Methyl-1-pyrimidin-5-ylpropan-1-one on other neurotransmitter systems, such as serotonin and acetylcholine, could provide further insights into its mechanism of action.

properties

CAS RN |

103686-54-0 |

|---|---|

Product Name |

2-Methyl-1-pyrimidin-5-ylpropan-1-one |

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-methyl-1-pyrimidin-5-ylpropan-1-one |

InChI |

InChI=1S/C8H10N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6H,1-2H3 |

InChI Key |

CMQIVPYWPYSREO-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1=CN=CN=C1 |

Canonical SMILES |

CC(C)C(=O)C1=CN=CN=C1 |

synonyms |

1-Propanone, 2-methyl-1-(5-pyrimidinyl)- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)